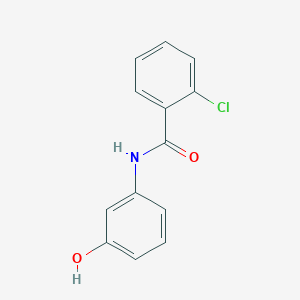

2-chloro-N-(3-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

58494-84-1 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

2-chloro-N-(3-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10ClNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |

InChI Key |

MSQZKRHUFBMGEE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |

Other CAS No. |

58494-84-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for the Chemical Compound

Established Synthetic Routes for Benzamide (B126) Core Structures

The formation of the central benzamide linkage in 2-chloro-N-(3-hydroxyphenyl)benzamide is a critical step in its synthesis. Several established methods are employed for this purpose, each with its own set of advantages and applications.

Amidation Reactions for Formation of the Benzamide Linkage

The most fundamental approach to forming the benzamide bond is through amidation reactions. ucl.ac.uksigmaaldrich.com This typically involves the reaction of a carboxylic acid derivative with an amine. In the context of this compound, this would involve a derivative of 2-chlorobenzoic acid and 3-aminophenol (B1664112).

Commonly, the carboxylic acid is activated to facilitate the reaction. ucl.ac.uk This can be achieved by converting it into a more reactive species such as an acyl chloride. ucl.ac.ukslideshare.net For instance, 2-chlorobenzoyl chloride can be reacted with 3-aminophenol to yield the desired benzamide. The reaction mechanism involves the nucleophilic attack of the amine group of 3-aminophenol on the carbonyl carbon of the acyl chloride. stackexchange.com

A variety of coupling reagents can also be used to promote the amidation between a carboxylic acid and an amine. ucl.ac.ukresearchgate.net These reagents activate the carboxylic acid in situ, leading to the formation of the amide bond.

| Reagent Class | Examples |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| Urnonium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

Chloroacetylation Approaches for Related Acyl-amide Derivatives

Chloroacetylation is a related synthetic strategy that is particularly useful for producing chloroacetamide derivatives. tandfonline.comtandfonline.com This method involves the reaction of an amine with chloroacetyl chloride. tandfonline.comresearchgate.net While not a direct route to this compound, the principles of chloroacetylation are relevant to the synthesis of similar acyl-amide structures. For example, the chloroacetylation of anilines and other amines is a well-established reaction. tandfonline.comresearchgate.net

A study on the chloroacetylation of aminophenols demonstrated the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide from m-aminophenol and chloroacetyl chloride in tetrahydrofuran (B95107) with potassium carbonate. neliti.com This highlights the feasibility of acylating the amino group of aminophenols.

Catalytic and Green Chemistry-Assisted Synthesis Methods (e.g., Ultrasound Assistance)

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. ucl.ac.uknih.govresearchgate.net This has led to the exploration of catalytic and green chemistry approaches for benzamide synthesis.

Ultrasound-assisted synthesis has emerged as a powerful tool in this regard. nih.govnih.govrsc.org The use of ultrasonic irradiation can accelerate reaction rates and improve yields in amidation reactions. nih.govresearchgate.net For instance, the synthesis of benzamide derivatives has been successfully achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable catalyst. researchgate.net This method offers advantages such as shorter reaction times and a simpler work-up procedure. researchgate.net

Enzymatic methods, such as those using Candida antarctica lipase (B570770) B, also present a sustainable pathway for amide bond formation. nih.gov These biocatalytic approaches are highly efficient and operate under mild conditions, often in greener solvents. nih.gov

Precursor Design and Intermediate Compound Synthesis

The successful synthesis of this compound relies on the availability of its key precursors: a 2-chlorobenzoyl derivative and 3-aminophenol.

2-Chlorobenzoyl Derivatives: The most common precursor is 2-chlorobenzoic acid or its activated form, 2-chlorobenzoyl chloride. nih.gov 2-Chlorobenzoic acid can be prepared through various established synthetic routes.

3-Aminophenol: This precursor is commercially available. It can be synthesized by the reduction of 3-nitrophenol (B1666305) or through the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org

The synthesis of related compounds, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, has also been reported. This α-haloketone is a useful intermediate in organic synthesis and is prepared from 3-hydroxyacetophenone and sulfuryl chloride. nih.gov

Rational Derivatization for Structural Diversity and Lead Optimization

To explore the structure-activity relationships of this compound and to optimize its properties for various applications, rational derivatization strategies are employed. This involves modifying the core structure by introducing different functional groups at specific positions.

Regioselective Functionalization of the Benzene (B151609) Rings

Regioselective functionalization allows for the precise introduction of substituents onto the two benzene rings of the molecule. thieme.deacs.org This is crucial for systematically studying how different chemical groups at specific locations influence the compound's properties.

Functionalization of the 2-chlorophenyl ring: The chlorine atom on this ring can be a site for further modification through various cross-coupling reactions. Additionally, the aromatic ring itself can undergo electrophilic aromatic substitution, although the chloro- and amide- groups will influence the position of substitution.

Functionalization of the 3-hydroxyphenyl ring: The hydroxyl and amide groups on this ring direct incoming electrophiles to specific positions. The hydroxyl group is an activating group and directs ortho and para, while the amide group is a deactivating group but also an ortho, para-director. This allows for controlled introduction of substituents. The hydroxyl group itself can also be derivatized, for example, through etherification or esterification. libretexts.orgchromatographyonline.comnih.gov

The ability to selectively modify these rings provides a powerful tool for creating a library of derivatives with diverse chemical and physical properties, which is a key step in lead optimization for various applications.

Strategic Incorporation of Halogen Atoms (e.g., Chlorine)

The introduction of additional halogen atoms onto the this compound scaffold can be achieved through electrophilic aromatic substitution reactions. The existing hydroxyl group on the phenyl ring is a strongly activating, ortho- and para-directing group, making the aromatic ring highly susceptible to halogenation. libretexts.orgbyjus.comchemguide.co.uk This inherent reactivity allows for the controlled addition of halogens like chlorine or bromine under relatively mild conditions.

Research on related phenolic compounds demonstrates that halogenation can be achieved without the use of a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings. byjus.com For instance, the treatment of a phenol (B47542) with bromine water can lead to the formation of polybrominated products. byjus.comchemguide.co.uk In the case of this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6 of the hydroxyphenyl ring) are activated. Given that the parent molecule already contains a chlorine atom on the benzoyl ring, further halogenation would likely occur on the hydroxyphenyl moiety.

The reaction conditions, such as the choice of solvent and halogenating agent, can be modulated to control the degree and regioselectivity of halogenation. For example, using a less polar solvent and a controlled amount of the halogenating agent would favor mono-substitution, while more polar solvents and an excess of the reagent would likely lead to di- or tri-substituted products. Studies on similar structures, such as 4-hydroxy/amino-3-methoxyphenyl acetamide (B32628), have shown that halogenation can significantly influence the compound's biological activity profile, shifting it towards antagonism in certain receptor systems. nih.gov

A potential synthetic strategy for the further halogenation of this compound is outlined in the table below.

| Reactant | Reagent | Solvent | Conditions | Potential Product(s) |

|---|---|---|---|---|

| This compound | Chlorine (Cl2) | Acetic Acid | Room Temperature | 2-chloro-N-(2-chloro-3-hydroxyphenyl)benzamide and/or 2-chloro-N-(4-chloro-3-hydroxyphenyl)benzamide and/or 2-chloro-N-(6-chloro-3-hydroxyphenyl)benzamide |

| This compound | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | Predominantly mono-chlorinated products |

| This compound | Bromine (Br2) in H2O | Water | Room Temperature | 2-chloro-N-(2,4-dibromo-3-hydroxyphenyl)benzamide and/or 2-chloro-N-(2,6-dibromo-3-hydroxyphenyl)benzamide |

Modifications Involving the Hydroxyphenyl Moiety

The hydroxyphenyl moiety of this compound offers a versatile handle for chemical derivatization, primarily through reactions targeting the phenolic hydroxyl group. Two common modifications are etherification (O-alkylation) and esterification.

Etherification (O-Alkylation)

The synthesis of various 3-O-derivatives of N-(3-hydroxyphenyl)benzamide has been successfully demonstrated through O-alkylation. indexcopernicus.comresearchgate.net This reaction typically involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form an ether linkage. A common procedure involves reacting the parent compound with an alkyl halide in the presence of a base like sodium ethoxide in ethanol. indexcopernicus.comresearchgate.net This method has been used to synthesize a range of O-alkylated derivatives with varying alkyl chain lengths and structures. indexcopernicus.comresearchgate.net

The following table summarizes the synthesis of several O-alkylated derivatives of a closely related parent compound, N-(3-hydroxyphenyl)benzamide, which provides a strong model for the derivatization of this compound.

| Derivative Name | Alkyl Halide Used | Yield (%) | Reference |

|---|---|---|---|

| N-(3-methoxyphenyl)benzamide | Methyl Iodide | 70.42 | researchgate.net |

| N-[3-(Ethyloxy)phenyl]benzamide | Ethyl Iodide | 75.31 | researchgate.net |

| N-[3-(Propan-2-yloxy)phenyl]benzamide | 2-Iodopropane | 72.80 | researchgate.net |

Esterification

Esterification of the phenolic hydroxyl group presents another key derivatization strategy. This can be accomplished through various methods, including reaction with acyl chlorides or carboxylic acids under appropriate conditions. The esterification of phenolic compounds can lead to derivatives with altered physicochemical properties. medcraveonline.com For instance, the reaction of a phenol with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) can yield the corresponding ester. Alternatively, Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is more common for aliphatic alcohols. For phenols, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the phenol and a carboxylic acid is also a viable route. medcraveonline.com

A general reaction scheme for the esterification of this compound would involve its reaction with an acyl chloride (R-COCl) in a non-protic solvent with a base to neutralize the HCl byproduct.

Mechanistic Investigations of the Chemical Compound S Biological Actions

Elucidation of Specific Molecular Targets

The biological activity of a chemical compound is determined by its interaction with specific molecular targets within the cell. For the benzamide (B126) class, these targets are diverse, spanning transporter proteins, enzymes, and cellular receptors.

ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in transporting various substrates across cellular membranes. nih.govnih.govresearchgate.net The overexpression of certain ABC transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), is a significant mechanism behind multidrug resistance (MDR) in cancer, as it leads to the efflux of chemotherapeutic drugs from cancer cells. nih.govscispace.commdpi.com

Several benzamide derivatives have been identified as potent inhibitors of ABCG2. mdpi.comnih.gov For example, the novel benzamide derivative VKNG-2 has been shown to restore the efficacy of chemotherapeutic agents in colon cancer cell lines by specifically inhibiting the ABCG2 transporter. mdpi.com Another compound, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide, was found to reverse ABCG2-mediated MDR. nih.govnih.gov It achieves this by inhibiting the transporter's function, which increases the intracellular accumulation of anticancer drugs like mitoxantrone and SN-38, thereby re-sensitizing resistant cancer cells. nih.gov Although direct studies on 2-chloro-N-(3-hydroxyphenyl)benzamide are not available, the established activity of its chemical class suggests it as a potential candidate for ABCG2 inhibition.

Table 1: Activity of Benzamide Derivatives on ABCG2 Transporter

| Compound Class | Example Compound | Observed Effect on ABCG2 | Reference |

|---|---|---|---|

| Benzamide Derivatives | VKNG-2 | Inhibits efflux activity in colon cancer cells | mdpi.com |

Essential Bacterial Enzymes (e.g., InhA, DprE1)

The search for new antibacterial agents is critical, particularly for pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. Many antitubercular drugs target enzymes essential for the synthesis of the mycobacterial cell wall.

InhA : The enoyl-acyl carrier protein (ACP) reductase, InhA, is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the mycolic acids that are major components of the mycobacterial cell wall. uniprot.org InhA is the primary target of the widely used antitubercular drug isoniazid. uniprot.orgnih.gov Direct inhibitors of InhA are sought after as they may be effective against isoniazid-resistant strains of M. tuberculosis. nih.gov

DprE1 : Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is another critical enzyme involved in the biosynthesis of the cell wall component arabinogalactan. epa.gov It has been identified as one of the most vulnerable drug targets in M. tuberculosis. epa.gov

While salicylanilides, which bear structural resemblance to N-(hydroxyphenyl)benzamides, have been investigated for their antitubercular properties, specific data on the inhibitory activity of this compound against InhA or DprE1 has not been reported. nih.gov However, the broader investigation into benzamide-containing scaffolds as antimycobacterial agents suggests this as a potential area of biological action. nih.gov

Receptor Tyrosine Kinases (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play pivotal roles in regulating cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. The benzamide scaffold has been utilized in the design of specific RTK inhibitors. For instance, benzamide and benzamidine compounds have been synthesized as mimics of 4-anilinoquinazolines to specifically inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Furthermore, more complex benzamide-containing molecules have been developed as highly selective inhibitors of other kinases, such as Bruton's tyrosine kinase (BTK). nih.gov Despite these precedents, specific studies evaluating the effect of this compound on the activity of RTKs like EGFR, HER-2, or others in the panel have not been documented.

Key Enzymes in Disease Pathways (e.g., Soluble Epoxide Hydrolase, Acetylcholinesterase, β-secretase, Carbonic Anhydrase IX)

The benzamide structure is a key pharmacophore in inhibitors of several enzymes implicated in a variety of diseases.

Soluble Epoxide Hydrolase (sEH) : This enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). sci-hub.se Inhibition of sEH is a therapeutic strategy for hypertension and inflammation. sci-hub.se Amide-based derivatives are known to inhibit sEH, with the amide group forming crucial hydrogen bonds in the enzyme's active site. sci-hub.se

Acetylcholinesterase (AChE) and β-secretase (BACE1) : Both enzymes are major targets in the development of therapies for Alzheimer's disease. Benzamide derivatives have been designed as potent inhibitors of AChE. nih.govnih.gov Some have shown multi-target activity, also inhibiting β-secretase and the aggregation of amyloid-beta peptides. nih.gov

Carbonic Anhydrase (CA) : This family of enzymes is involved in various physiological processes, and specific isoforms, like CA IX, are associated with tumorigenesis. nih.gov Benzamide-bearing benzenesulfonamides have demonstrated potent, nanomolar-level inhibition of human CA isoforms. nih.gov

While the benzamide core is central to inhibitors of these enzymes, direct experimental data on the inhibitory capacity of this compound is currently lacking.

Table 2: Benzamide Derivatives as Inhibitors of Key Enzymes

| Enzyme Target | Role in Disease | Activity of Benzamide Class | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | Amide groups form key interactions in the active site | sci-hub.se |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzamide derivatives act as potent inhibitors | nih.govnih.gov |

| β-secretase (BACE1) | Alzheimer's Disease | Multi-functional benzamides show inhibitory effects | nih.gov |

Opioid Receptors (e.g., Kappa Opioid Receptor)

Opioid receptors are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. atrainceu.comnih.gov The kappa opioid receptor (KOR) is of particular interest as a target for treating addiction, pain, and mood disorders. nih.govnih.gov The N-(3-hydroxyphenyl) structural motif is a key feature in several known KOR ligands. For example, potent and selective KOR antagonists have been developed from N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide. nih.gov Additionally, a series of trialkylamines containing a N-3-hydroxyphenylethyl group act as KOR agonists. nih.gov The presence of the N-(3-hydroxyphenyl)benzamide structure in the title compound suggests a plausible interaction with KOR, though this has yet to be experimentally verified.

Interaction with Cellular Signaling Pathways

The interaction of this compound with any of the aforementioned molecular targets would have direct consequences on intracellular signaling pathways.

Modulation of Drug Efflux Pathways : By inhibiting ABC transporters like ABCG2, the compound could block the efflux of chemotherapeutic agents, thereby altering signaling pathways related to apoptosis and cell survival that are often suppressed in drug-resistant cancer cells. nih.govmdpi.com

Interference with Kinase Signaling : If the compound were to inhibit receptor tyrosine kinases, it would disrupt major downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are fundamental to cell proliferation and survival.

Modulation of GPCR Signaling : An interaction with opioid receptors such as KOR would modulate the activity of associated Gαi/o proteins. nih.gov This typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels, collectively reducing neuronal excitability and neurotransmitter release. nih.govpainphysicianjournal.comlitfl.com

While these interactions are plausible based on the activities of related molecules, dedicated studies are required to elucidate the specific effects of this compound on cellular signaling.

Nuclear Factor-Kappa B (NF-ĸB) Modulation

The transcription factor Nuclear Factor-Kappa B (NF-ĸB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-ĸB signaling pathway is implicated in various inflammatory diseases and cancers. Research into the effects of N-substituted benzamides has revealed their potential to modulate this pathway.

Studies have shown that certain N-substituted benzamides can inhibit the activation of NF-ĸB. This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, a key enzyme complex responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins. By preventing IκB degradation, these compounds effectively block the translocation of NF-ĸB into the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. While direct evidence for this compound is not available, the activity of structurally related compounds suggests a plausible mechanism for NF-ĸB modulation.

Table 1: Investigated Effects of N-Substituted Benzamides on NF-ĸB Signaling

| Compound Class | Proposed Mechanism of Action | Reference |

| N-Substituted Benzamides | Inhibition of IκB kinase (IKK) activity, leading to stabilization of IκB proteins and prevention of NF-ĸB nuclear translocation. | [General findings on N-substituted benzamides] |

V-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene (KRAS) Signaling

The V-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, controlling cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a significant target for therapeutic development.

Currently, there is a lack of direct scientific evidence detailing the specific modulatory effects of this compound on the KRAS signaling pathway. Research into the broader class of benzamide derivatives has not yet established a clear and direct mechanism of interaction with KRAS or its downstream effectors. The complexity of the KRAS signaling network, involving numerous protein-protein interactions and feedback loops, necessitates further investigation to determine if N-phenylbenzamides, including the title compound, can exert any inhibitory or modulatory effects. Future studies may explore potential interactions with KRAS itself, its regulatory proteins, or downstream signaling components such as the RAF-MEK-ERK and PI3K-AKT pathways.

Mitochondrial Transmembrane Potential (MTP) Alterations

Mitochondria are essential organelles that play a central role in cellular energy production, metabolism, and apoptosis. The mitochondrial transmembrane potential (MTP) is a critical indicator of mitochondrial health and function. A loss of MTP is an early event in the apoptotic cascade.

A significant area of investigation for N-phenylbenzamides has been their role as inhibitors of the mitochondrial permeability transition pore (PTP). The PTP is a non-specific channel that, when opened, leads to the dissipation of the MTP, mitochondrial swelling, and the release of pro-apoptotic factors. Studies on various N-phenylbenzamide derivatives have demonstrated their ability to inhibit the opening of the PTP. This inhibitory action helps to maintain the mitochondrial transmembrane potential, thereby protecting cells from certain apoptotic stimuli. The proposed mechanism involves the direct interaction of these compounds with components of the PTP complex, preventing its conformational change and subsequent pore formation.

Table 2: Research Findings on N-Phenylbenzamide Derivatives and Mitochondrial Permeability Transition Pore (PTP) Inhibition

| Compound Derivative | Assay | Endpoint | Outcome |

| Substituted N-phenylbenzamide | Mitochondrial Swelling Assay | Inhibition of Ca2+-induced swelling | Potent inhibition observed |

| Substituted N-phenylbenzamide | Calcium Retention Capacity Assay | Increased Ca2+ retention | Significant increase, indicating PTP inhibition |

Investigation of Mode of Action (e.g., Covalent Modification of Proteins)

The mode of action of a chemical compound describes the molecular-level interactions through which it produces its biological effects. One such mechanism is the covalent modification of proteins, where a compound forms a stable, covalent bond with an amino acid residue within a protein. This can lead to the alteration of the protein's structure, function, and signaling activity.

Research into meta-substituted benzamide derivatives has provided evidence for their potential to act as covalent modifiers of proteins. These studies have shown that such compounds can selectively target and form covalent bonds with specific amino acid residues, such as cysteine, within a protein's structure. This covalent interaction is dependent on the presence of a reactive functional group on the benzamide derivative and the accessibility of the target amino acid residue. While the specific reactivity of this compound has not been detailed, its chemical structure suggests the possibility of such interactions. The chloro and hydroxyl substitutions on the phenyl rings could influence the electronic properties of the benzamide scaffold, potentially making it susceptible to nucleophilic attack by amino acid side chains under specific physiological conditions. Further proteomic studies are required to identify the potential protein targets and the specific residues modified by this compound.

Structure Activity Relationship Sar Investigations of the Chemical Compound

Systematic Exploration of Substituent Effects on Biological Activity

The nature and position of substituents on the benzamide (B126) scaffold are critical determinants of biological activity.

The presence and placement of halogen atoms on the benzamide rings can significantly modulate the compound's activity. In a related series of N-phenylbenzamide derivatives, the position of a halogen, such as fluorine, was shown to have a pronounced effect on anticancer activity. For instance, a para-substituted fluorine group on the phenyl ring resulted in the highest activity in a series of imidazole-based N-phenylbenzamide derivatives. nih.gov Conversely, moving to less electronegative halogens like chloro and bromo led to a decrease in activity. nih.gov

In the case of 2-chloro-N-(3-hydroxyphenyl)benzamide, the chlorine atom is at the ortho position of the benzoyl ring. The electronegativity and steric bulk of the chlorine at this position influence the molecule's electronic distribution and conformation, which in turn affects its binding to target proteins. Studies on similar benzamide structures have shown that the position of a chloro substituent is crucial. For example, in a series of benzimidazoles, a meta-chloro substitution on an aniline (B41778) ring attached to the benzimidazole (B57391) core resulted in potent anti-inflammatory activity. mdpi.com The anti-conformation of the meta-chloro atom in the benzoyl ring relative to the carbonyl group in 3-chloro-N-(2-chlorophenyl)benzamide has been structurally characterized, highlighting the defined spatial arrangement influenced by the halogen. nih.gov

The number of halogen substituents is also a key factor. For instance, the presence of two chlorine atoms in N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide underscores the potential for multiple halogen substitutions to impact activity. nih.gov

The hydroxyl (-OH) group on the N-phenyl ring is a key pharmacophoric feature. Its position and ability to act as a hydrogen bond donor are critical for target interaction. In this compound, the hydroxyl group is at the meta position of the aniline ring.

The importance of the hydroxyl group is underscored in studies of related compounds. For example, the modification of a linker in benzophenone (B1666685) analogues to include a hydroxylamine (B1172632) derivative did not prove beneficial, significantly reducing potency compared to the des-hydroxy analogue. acs.org This suggests that the presence and specific placement of the hydroxyl group are finely tuned for optimal activity. In many enzyme inhibitors, hydroxyl groups form crucial hydrogen bonds with amino acid residues in the active site. For SIRT2 inhibitors based on a 3-(benzylsulfonamido)benzamide scaffold, molecular docking studies revealed the importance of specific interactions within the enzyme's active site, which can be influenced by polar groups like hydroxyls. nih.gov

Substitutions on both the phenyl and benzamide rings have been systematically varied in related compound series to probe their effect on activity. In a study of imidazole-based N-phenylbenzamide derivatives, substitutions on the aromatic phenyl ring led to a significant enhancement in anticancer activity. nih.gov Interestingly, both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like fluorine) at different positions resulted in improved activity, indicating a complex relationship between electronic effects and biological outcome. nih.gov However, a nitro substitution, regardless of its position, led to a complete loss of activity in that particular series. nih.gov

In another series of benzamides, substitutions at the para position of the phenyl ring were generally well-tolerated and, in some cases, led to excellent potency against viral strains. acs.org For instance, a sulfonamide group at the para position conferred potent antiviral activity. acs.org This highlights the potential for modifications on the N-phenyl ring of this compound to fine-tune its biological profile.

On the benzamide moiety, the position of the chloro group in the title compound is at the 2-position. The impact of substituent placement on this ring is also critical. In the development of potent SIRT2 inhibitors, substitutions at the para positions of both phenyl rings were chosen based on previous work that showed high inhibitory activities. nih.govnih.gov

The steric and electronic properties of substituents play a pivotal role in the interaction of the molecule with its biological target. The size of a substituent can influence how well the molecule fits into a binding pocket. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was observed that less steric bulk on the aniline ring might reduce hindrance and lead to increased larvicidal activity. nih.gov

Correlation between Molecular Conformation and Pharmacological Profile

In the crystal structure of a related compound, 3-chloro-N-(2-chlorophenyl)benzamide, the two aromatic rings were found to be nearly coplanar, with a small dihedral angle of 4.73 (5)°. nih.gov Similarly, the molecular structure of N-(4-hydroxyphenyl)-4-nitrobenzamide also shows an almost planar conformation. researchgate.net This planarity or near-planarity can be crucial for effective stacking interactions or fitting into planar binding sites of biological targets. The conformation is stabilized by intramolecular hydrogen bonds, such as between the N-H group and the ortho-chloro substituent in the aniline ring, which can lock the molecule into a specific, biologically active conformation.

Design Principles and Pharmacophore Identification for Enhanced Potency and Selectivity

The SAR data from this compound and its analogs provide key insights for designing new compounds with improved potency and selectivity. A pharmacophore model can be constructed based on the essential structural features required for biological activity.

For this class of compounds, the key pharmacophoric elements likely include:

A substituted benzamide core.

A hydrogen bond donor/acceptor amide linkage.

A halogen substituent at a specific position on the benzoyl ring.

A hydroxyl group at a specific position on the N-phenyl ring, acting as a hydrogen bond donor.

Based on these principles, new analogs can be designed. For example, molecular modeling and docking studies on 3-(benzylsulfonamido)benzamide derivatives revealed that replacing the sulfonamide with a thioether group could enhance potency and selectivity for SIRT2 inhibition. nih.govnih.gov This highlights a strategy of isosteric replacement to optimize activity. Similarly, in the design of antitumor agents based on N-substituted benzamides, molecular docking simulations were used to study the binding affinity towards histone deacetylases (HDACs), identifying key hydrogen bond and hydrophobic interactions. researchgate.net

By systematically modifying the substituents on both aromatic rings, altering the linker between them, and using computational tools to predict binding affinities, it is possible to develop new derivatives of this compound with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). chemrxiv.org This method is instrumental in rational drug design for predicting how a ligand like 2-chloro-N-(3-hydroxyphenyl)benzamide might interact with a biological target. chemrxiv.org

While specific molecular docking studies for this compound are not detailed in the available research, the methodology is well-established through studies on analogous compounds. For instance, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against enzymes like α-glucosidase and α-amylase have been performed to predict their binding affinities, often expressed as a docking score in kcal/mol. smolecule.com Such studies calculate the binding energy to estimate the stability of the ligand-receptor complex. chemrxiv.org For this compound, a similar approach would involve preparing the 3D structure of the ligand and docking it into the active site of a selected protein target to predict the strength of their association.

The primary goal of molecular docking is to elucidate the binding mode, which includes the specific interactions between the ligand and the amino acid residues in the protein's active site. smolecule.com For benzamide (B126) derivatives, these interactions typically include hydrogen bonds, electrostatic interactions, and hydrophobic interactions. smolecule.com

Based on its structure, this compound has several key functional groups capable of forming specific interactions:

Hydrogen Bonds: The hydroxyl (-OH) group and the amide (N-H) group can act as hydrogen bond donors. chemrxiv.org The carbonyl oxygen (C=O) and the hydroxyl oxygen can act as hydrogen bond acceptors.

Hydrophobic and Aromatic Interactions: The two phenyl rings can participate in hydrophobic, pi-pi stacking, or pi-pi T-shaped interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a binding pocket. smolecule.com

Halogen Bonds: The chlorine atom on the benzoyl ring can form halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity and selectivity.

A hypothetical docking study of this compound would identify the key residues it interacts with, providing a structural basis for its potential biological activity and offering a starting point for structure-based drug design.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and flexibility of a ligand and the stability of a ligand-protein complex. smolecule.com

Although specific MD simulation studies for this compound have not been reported, studies on related benzamides demonstrate the utility of this technique. smolecule.com An MD simulation would typically follow a molecular docking study to validate the predicted binding pose and assess its stability. A key metric used is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value for the ligand-protein complex suggests that the ligand remains securely bound in the active site. smolecule.com Such an analysis for this compound would reveal its conformational dynamics within a binding pocket and confirm whether the interactions predicted by docking are maintained over time.

Prediction of Pharmacokinetic Properties (Computational ADMET)

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating its potential as a drug. rsc.org In silico ADMET screening provides early indications of a compound's likely pharmacokinetic behavior. neliti.comchemicalbook.com

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being orally bioavailable. stackexchange.com A compound is generally considered drug-like if it violates no more than one of the following criteria:

Molecular weight ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The physicochemical properties of this compound are evaluated against these criteria below.

| Property | Value | Rule of Five Criteria | Compliance |

|---|---|---|---|

| Molecular Weight | 247.68 g/mol chemicalbook.com | ≤ 500 Da | Yes |

| Log P (XLogP3) | ~3.3 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties favorable for oral bioavailability.

Theoretical predictions of cell permeability, such as for the Caco-2 cell line, are a key component of computational ADMET screening. chemicalbook.com These models estimate a compound's ability to pass through the intestinal wall, a critical factor for oral drug absorption. While specific computational predictions for the cell permeability of this compound are not available in the cited literature, studies on other novel benzamide series have included such analyses, often finding low to moderate permeability depending on the specific substitutions. smolecule.com A full computational ADMET profile for this compound would typically include predictions for its permeability, solubility, and potential for binding to plasma proteins. smolecule.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than the many-body wavefunction, which is a function of 3N coordinates for N electrons.

For molecules like this compound, DFT calculations can predict a variety of properties that are crucial for understanding its chemical behavior and potential applications. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Based on DFT studies of analogous chlorinated benzanilides, it is anticipated that the HOMO of this compound would be localized primarily on the electron-rich 3-hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group and the aromatic carbon atoms. The LUMO is expected to be distributed over the benzoyl portion of the molecule, influenced by the electron-withdrawing chloro and amide groups.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which provide a quantitative measure of the molecule's reactivity. While specific values for this compound are not available, the table below illustrates the typical reactivity descriptors that would be derived from a DFT analysis.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Note: This table represents the theoretical framework. Actual values would require specific DFT calculations for the compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group and the N-H group would exhibit positive potential, indicating their role as hydrogen bond donors. The presence of the chlorine atom on the benzoyl ring would also influence the electrostatic potential, creating a region of slight negative to neutral potential.

Preclinical Research Methodologies for the Chemical Compound

In Vitro Biological Evaluation Assays

In vitro assays are the cornerstone of early-stage preclinical research, providing initial data on the biological activity of a compound. These tests are conducted in a controlled environment, such as a test tube or petri dish, using isolated cells or molecules.

Cell proliferation and cytotoxicity assays are fundamental in drug discovery, particularly in oncology, to measure the effect of a chemical compound on cell viability and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide) assay is a widely used colorimetric method to assess a compound's cytotoxic potential. mdpi.com In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of the dissolved formazan is proportional to the number of living cells. mdpi.com

Table 1: Example of Cytotoxicity Data for Benzamide (B126) Derivatives (MTT Assay) This table presents illustrative data from related compounds to demonstrate the methodology, as specific data for 2-chloro-N-(3-hydroxyphenyl)benzamide was not found in the search results.

| Compound Name | Cell Line | Activity (IC50 in µM) |

|---|---|---|

| 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 20) | HCT-116 | < 12.8 |

| 3-{4-Chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (Compound 24) | HCT-116 | < 12.7 |

Source: Adapted from research on substituted benzenesulfonyl-guanidine derivatives. mdpi.com

Enzyme inhibition assays are crucial for determining if a compound's mechanism of action involves the modulation of specific enzymes. Benzamide derivatives have been identified as inhibitors of various enzymes, including dihydropteroate (B1496061) synthase and histone deacetylase (HDAC). nih.gov

A relevant example of such an assay is the [35S]GTPγS binding assay, which is used to measure the activation of G protein-coupled receptors (GPCRs). nih.gov This assay quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist. nih.gov It provides a direct measure of a functional consequence of receptor occupancy at a very early stage of the signaling cascade. nih.gov The assay can determine the potency and efficacy of compounds that interact with GPCRs. nih.gov While direct application of the [35S]GTPγS assay on this compound is not specified in the provided literature, its utility for functionally similar molecules highlights a key methodological approach for characterizing compounds that may target GPCR pathways.

To evaluate the potential of a compound as an antimicrobial agent, susceptibility tests are performed. The disk diffusion method (Zone of Inhibition) provides a qualitative assessment of antimicrobial activity, where a zone of no bacterial growth around a disk impregnated with the test compound indicates its effectiveness.

For a quantitative measure, the Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after a defined incubation period. scielo.br Further, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria, can also be determined. scielo.br

Studies on related benzamide and acetamide (B32628) derivatives have demonstrated antimicrobial activity. For example, certain N-benzamide derivatives have shown significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 µg/mL. nanobioletters.com Similarly, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been tested against Klebsiella pneumoniae, showing an MIC of 512 µg/mL. scielo.br This compound was also found to have a synergistic effect when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem. scielo.brresearchgate.net

Table 2: Example of Antimicrobial Activity for Benzamide Derivatives This table presents illustrative data from related compounds to demonstrate the methodology, as specific data for this compound was not found in the search results.

| Compound Class/Name | Microorganism | Test | Result |

|---|---|---|---|

| N-Benzamide Derivative (5a) | Bacillus subtilis | MIC | 6.25 µg/mL |

| N-Benzamide Derivative (5a) | Escherichia coli | MIC | 3.12 µg/mL |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivative | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL |

Source: Adapted from various studies on benzamide and acetamide derivatives. scielo.brnanobioletters.comnih.gov

Cell-based functional assays investigate the effect of a compound on specific cellular processes. Accumulation and efflux studies are particularly important for understanding mechanisms of drug resistance, such as those mediated by efflux pumps. Efflux pumps are proteins that actively transport compounds, including antibiotics and chemotherapeutics, out of the cell, thereby reducing their intracellular concentration and efficacy.

These assays often use fluorescent substrates of efflux pumps, such as rhodamine 123 for P-glycoprotein (P-gp) or Hoechst 33342 (a bis-benzamide dye) for pumps in bacteria like Acinetobacter baumannii. nih.govnih.gov An effective efflux pump inhibitor would increase the intracellular accumulation of these fluorescent dyes. For example, a study on a different chloro-benzamide derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, demonstrated its ability to significantly increase the intracellular accumulation of rhodamine 123 in P-gp-overexpressing cancer cells. nih.gov This indicates that the compound inhibits the P-gp efflux pump, thereby reversing multidrug resistance. nih.gov Measuring the accumulation of a dye like Hoechst 33342 can allow for a real-time comparison of efflux activity between different bacterial strains. nih.gov

General Principles of In Vivo Efficacy Assessment in Preclinical Models

Following promising in vitro results, preclinical in vivo studies are conducted to evaluate a compound's efficacy and behavior within a living organism. These studies typically use animal models that mimic human diseases, such as mice with induced tumors for cancer research or infected animals for antimicrobial studies.

Future Directions and Research Gaps in 2 Chloro N 3 Hydroxyphenyl Benzamide Research

Development of Next-Generation Benzamide (B126) Analogues with Improved Profiles

A primary avenue for future research is the rational design and synthesis of next-generation analogues based on the 2-chloro-N-(3-hydroxyphenyl)benzamide scaffold. The goal is to systematically modify the parent structure to enhance desired properties such as potency, target selectivity, and pharmacokinetic characteristics.

Research on the closely related N-(3-hydroxyphenyl)benzamide has already demonstrated that modifications, such as O-alkylation of the hydroxyl group, can produce derivatives with varying biological activities. indexcopernicus.comresearchgate.net This serves as a foundational strategy for future work. Structure-activity relationship (SAR) studies are crucial in this context, providing insights into which chemical modifications lead to improved biological effects. walshmedicalmedia.comnih.gov For instance, the steric and electronic influence of substituents on the anilide moiety of benzamide derivatives has been shown to be critical for their interaction with enzymes. acs.org

Future development could focus on several key modification strategies:

Substitution on the Phenyl Rings: Introducing different functional groups at various positions on either the benzoyl or the hydroxyphenyl ring can significantly alter the molecule's properties. As seen in other benzamide series, substitutions can lead to varied biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. walshmedicalmedia.com

Modification of the Linker: The amide linker is a key structural feature. Research on other benzamides has shown that modifying this linker can impact metabolic stability and biological activity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved profiles. For example, replacing a trifluoromethyl group with a pyridine (B92270) ring has been a successful strategy in designing new pesticidal benzamides. nih.gov

The following table summarizes how structural modifications have influenced the activity of various benzamide-based compounds, illustrating the potential for this approach.

| Lead Compound/Scaffold | Structural Modification | Resulting Improvement/Activity | Therapeutic Area | Reference |

| N-(Aryl)-amides | Introduction of substituents on the aryl ring | Altered crystal structures and intermolecular interactions | Materials Science, Pharmacology | nih.gov |

| N-Benzoyl-2-hydroxybenzamides | Modification of phenol (B47542) and phenyl rings, and imide linker | Identification of compounds with potent anti-leishmanial and anti-malarial activity | Infectious Disease | nih.gov |

| Benzamide Derivatives | Addition of a benzamidophenyl scaffold | Potent PARP-1 inhibition and significant anticancer activity | Oncology | nih.gov |

| N-benzylbenzamide Derivatives | Synthesis of various analogues | Identification of potent tubulin polymerization inhibitors with anti-vascular activity | Oncology | nih.gov |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

The benzamide functional group is a versatile pharmacophore present in drugs with a wide range of applications, including antipsychotic, antiemetic, and antidepressant agents. researchgate.net This suggests that this compound and its future analogues may possess biological activities beyond what has been initially explored. A crucial future direction is to screen the compound against a broad array of biological targets to uncover novel therapeutic uses.

Initial studies on the related compound, N-(3-hydroxyphenyl)benzamide, and its O-derivatives showed inhibitory activity against acetylcholinesterase, butylcholinesterase, and lipoxygenase, suggesting potential applications in neurodegenerative diseases or inflammatory conditions. indexcopernicus.comresearchgate.net However, the broader class of benzamides has been associated with a much wider range of targets.

Future screening efforts could investigate potential activities in areas such as:

Oncology: Benzamide derivatives have been successfully developed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization, both of which are validated targets in cancer therapy. nih.govnih.gov

Central Nervous System Disorders: Beyond cholinesterase inhibition, benzamides have been identified as modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and could be explored for conditions involving cholinergic signaling. nih.gov

Ion Channel Modulation: A novel class of benzamide antagonists was recently discovered for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, indicating a potential role in modulating ligand-gated ion channels. nih.gov

Enzyme Inhibition: Benzamides are known to inhibit various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases, which are therapeutic targets for cancer and other diseases like glaucoma and epilepsy. researchgate.netacs.orgresearchgate.net

The table below highlights the diverse targets of different benzamide scaffolds.

| Benzamide Scaffold | Identified Biological Target | Potential Therapeutic Indication | Reference |

| N-(thiazol-2-yl)-benzamides | Zinc-Activated Channel (ZAC) | Disorders involving Cys-loop receptors | nih.gov |

| Benzamides with benzamidophenyl scaffolds | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | nih.gov |

| N-benzylbenzamides | Tubulin Polymerization | Cancer | nih.gov |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Neurological and psychiatric disorders | nih.gov |

| N-(3-hydroxyphenyl)benzamide derivatives | Acetylcholinesterase, Butylcholinesterase, Lipoxygenase | Alzheimer's disease, Inflammation | indexcopernicus.comresearchgate.net |

Advanced Mechanistic Studies to Fully Elucidate Modes of Action

A significant gap in the knowledge of this compound is the lack of a defined molecular mechanism of action. While its analogues show activity against certain enzymes, the precise way they interact with these targets is unknown. indexcopernicus.comresearchgate.net Future research must employ advanced biochemical and computational methods to elucidate how these molecules function at a molecular level.

Key research activities should include:

Target Identification and Validation: If a biological effect is observed, the first step is to identify the specific protein target responsible for that effect.

Molecular Docking and Simulation: As demonstrated in the development of other benzamide inhibitors, molecular docking can predict how the compound binds to its target protein. nih.govnih.gov This provides insights into the key amino acid residues involved in the interaction and can guide the design of more potent and selective analogues.

Biophysical and Biochemical Assays: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm direct binding to a target and quantify the binding affinity. Enzyme kinetics studies can determine the nature of inhibition (e.g., competitive, non-competitive). acs.org

Cell-Based Assays: To understand the compound's effect in a biological context, studies on cell lines are essential. For example, research on anticancer benzamides has involved analyzing effects on the cell cycle, induction of apoptosis (programmed cell death), and inhibition of cancer cell migration. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The traditional process of drug discovery is notoriously time-consuming and expensive. jddtonline.info The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the research and development of novel benzamide analogues. nih.gov These computational tools can be applied at nearly every stage of the discovery pipeline. nih.gov

Future research on this compound should leverage AI and ML in the following ways:

Virtual Screening and Hit Identification: ML algorithms can rapidly screen vast virtual libraries of millions or billions of compounds to identify new benzamide structures that are likely to be active against a specific target. nih.gov

Generative Chemistry for Analogue Design: AI, particularly through methods like generative adversarial networks (GANs), can design entirely new molecules with optimized properties. nih.gov These models can learn the principles of active benzamide structures and then generate novel analogues predicted to have high potency and favorable drug-like properties.

Prediction of Pharmacokinetic Properties (ADMET): A major cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. AI models can be trained to predict these properties for virtual compounds, allowing researchers to prioritize the synthesis of molecules with a higher probability of success. jddtonline.infonih.gov

Reaction and Synthesis Planning: AI can aid chemists by proposing efficient synthetic routes for newly designed analogues, breaking down the complex task of process development and potentially accelerating the synthesis of next-generation compounds. acs.org

By adopting these advanced computational strategies, the timeline for developing novel therapeutic agents from the this compound scaffold can be significantly shortened, and the process made more efficient. jddtonline.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.